molecular formula C9H8F4O B2802495 (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1567899-39-1

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No. B2802495
CAS RN: 1567899-39-1
M. Wt: 208.156
InChI Key: YIDJOYSEVWVENZ-YFKPBYRVSA-N
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Description

“(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol” is a type of trifluoromethyl ketone (TFMK). TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of trifluoromethyl compounds like “(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol” often involves the use of trifluoromethyl phenyl sulfone . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Chemical Reactions Analysis

Trifluoromethyl compounds can undergo various chemical reactions. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Scientific Research Applications

Trifluoromethylation Reactions

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: serves as a valuable precursor for trifluoromethylation reactions. Trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, can be transformed into a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with this compound, enabling intramolecular single electron transfer (SET) reactions. As a result, thiophenols undergo S-trifluoromethylation, expanding the toolbox for synthetic chemists .

Perfluoroalkylation of Thiophenols

In addition to trifluoromethylation, the corresponding perfluoroalkyl phenyl sulfones derived from (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol enable S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols. These transformations provide access to perfluoroalkylated derivatives, which have applications in materials science, pharmaceuticals, and agrochemicals .

Trifluoromethyl Amines Synthesis

The CF3SO2Na-based trifluoromethylation of secondary amines, using (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol as a precursor, has been developed. This method has been extended to the synthesis of perfluoroalkyl amines (RfSO2Na), complementing the established strategy for trifluoromethyl amine synthesis. These amines find applications in medicinal chemistry, agrochemicals, and materials science .

Photoredox Catalysis

The compound’s ability to participate in photoredox reactions under visible light irradiation makes it relevant in photoredox catalysis. Researchers explore its utility in various synthetic transformations, including C–C bond formation, radical cyclizations, and functional group interconversions. Photoredox catalysis has broad applications in organic synthesis and drug discovery .

Safety and Hazards

While specific safety and hazard information for “(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol” is not available, it’s important to note that trifluoromethyl compounds can be highly reactive and should be handled with care .

Future Directions

The future directions for research into “(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol” and similar compounds are likely to involve further exploration of their synthesis and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDJOYSEVWVENZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

CAS RN

1567899-39-1
Record name (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
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